![molecular formula C11H8F3N B11719916 2-[3-(Trifluoromethyl)phenyl]pyrrole](/img/structure/B11719916.png)
2-[3-(Trifluoromethyl)phenyl]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)phenyl]pyrrole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenyl]pyrrole typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrole in the presence of a suitable catalyst. One common method includes the use of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, often facilitated by catalysts like aluminum chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Aluminum chloride in anhydrous conditions.
Major Products:
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of various substituted pyrrole compounds.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole
- 2-[3-(Trifluoromethyl)phenyl]thieno[3,2-b]pyrrole
Comparison: 2-[3-(Trifluoromethyl)phenyl]pyrrole is unique due to its specific trifluoromethyl substitution on the phenyl ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H8F3N |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1-7,15H |
InChI Key |
HMDNARSNJHZVFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


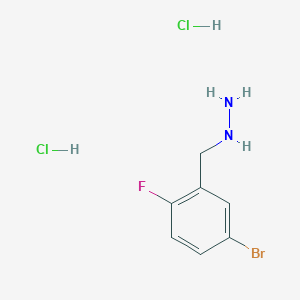
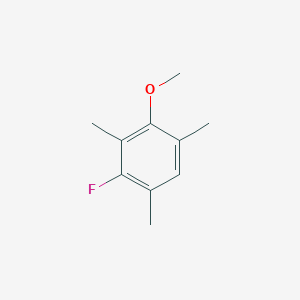
![N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11719842.png)
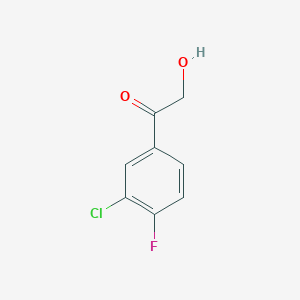


![rac-[(1R,2S)-2-bromocyclopropyl]methanol](/img/structure/B11719864.png)
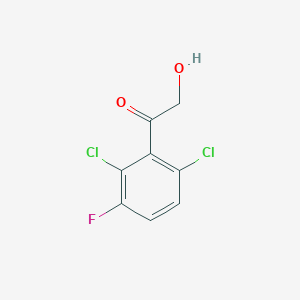
![2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride](/img/structure/B11719893.png)

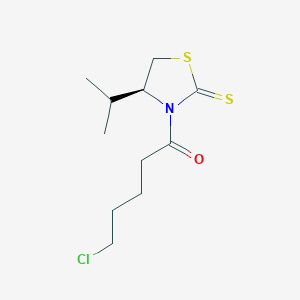
![1-Methyl-4-[4-(methylaminomethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B11719904.png)
![Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate](/img/structure/B11719918.png)

